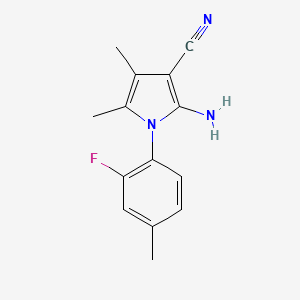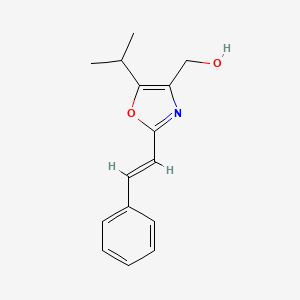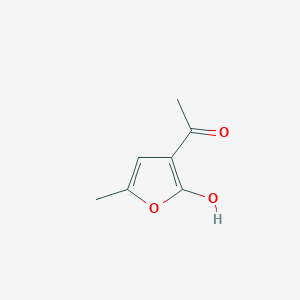
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a hydroxy group and a methyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone typically involves the use of furan derivatives. One common method is the condensation of acetylacetone with furan derivatives under acidic conditions. For instance, the condensation of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid can yield ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further transformed into this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of 1-(2-Oxo-5-methylfuran-3-yl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanol.
Substitution: Formation of various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of flavor and fragrance compounds due to its furan ring structure.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but with a phenyl ring instead of a furan ring.
2-Acetyl-5-methylfuran: Similar structure but lacks the hydroxy group.
Uniqueness: 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone is unique due to the presence of both a hydroxy group and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Número CAS |
318511-77-2 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3,9H,1-2H3 |
Clave InChI |
DJYVCPPODZIDRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



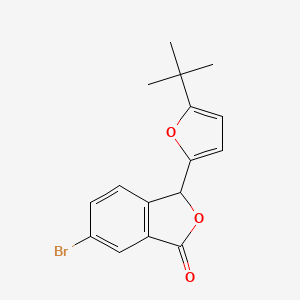
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)

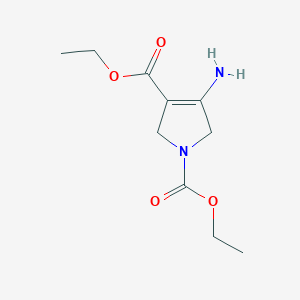
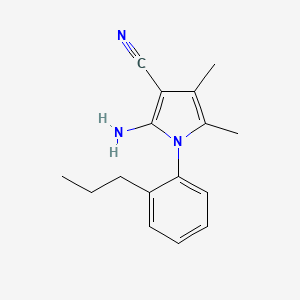

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
